3-Carboxylate Substitution Defines the Mcl-1 Inhibitory Chemotype: Comparative Structural Analysis
The 3-carboxy-substituted 1,2,3,4-tetrahydroquinoline scaffold constitutes a distinct chemotype for Mcl-1 oncoprotein inhibition, with binding affinity directly dependent on the 3-carboxylate moiety [1]. In fluorescence polarization competition assays, the most potent 3-carboxy-substituted tetrahydroquinoline derivative demonstrated a Ki of 120 nM against Mcl-1 [1]. 2D 1H–15N HSQC NMR spectroscopy confirmed that the 3-carboxylate group engages Arg263 and Thr266 within the p2 pocket, interactions that would be sterically and electronically inaccessible to analogs lacking the 3-carboxylate functionality, such as 6-methyl-substituted or 2-oxo derivatives [1].
| Evidence Dimension | Mcl-1 binding affinity (Ki) |
|---|---|
| Target Compound Data | 120 nM for optimized 3-carboxy-substituted 1,2,3,4-tetrahydroquinoline derivative |
| Comparator Or Baseline | 6-methyl-substituted tetrahydroquinolines or 2-oxo-tetrahydroquinoline-3-carboxylates (no reported Mcl-1 activity) |
| Quantified Difference | Not applicable (comparator lacks documented Mcl-1 inhibitory activity) |
| Conditions | Fluorescence polarization competition assay; binding confirmation by 2D 1H–15N HSQC NMR with 15N-Mcl-1 |
Why This Matters
Procurement of the correct 3-carboxylate scaffold is essential for any research program targeting Mcl-1 inhibition; alternative substitution patterns lack the validated binding pharmacophore.
- [1] Chen, L.; Wilder, P. T.; Drennen, B.; Tran, J.; Roth, B. M.; Chesko, K.; Shapiro, P.; Fletcher, S. Structure-based design of 3-carboxy-substituted 1,2,3,4-tetrahydroquinolines as inhibitors of myeloid cell leukemia-1 (Mcl-1). Org. Biomol. Chem. 2016, 14, 5505–5510. View Source
